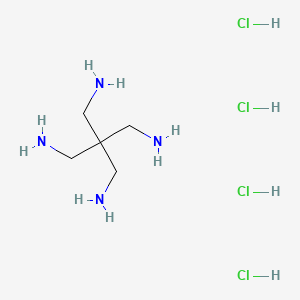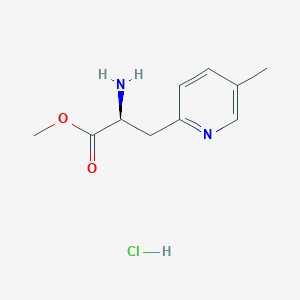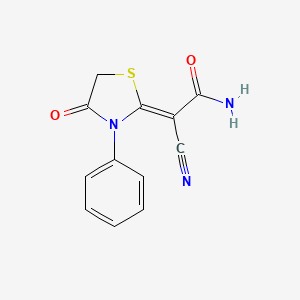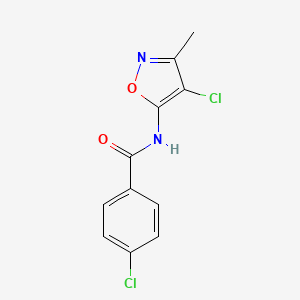![molecular formula C12H19N3O B2358680 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol CAS No. 1594714-10-9](/img/structure/B2358680.png)
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of cyclohexanol derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that play a role in the development of cancer and neurodegenerative diseases. 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been shown to reduce the production of amyloid-beta, which is a protein that is associated with the development of Alzheimer's disease. 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is that it has been shown to have low toxicity and to be well-tolerated in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are many potential future directions for research on 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol. One area of research could be to further elucidate its mechanism of action and to optimize its therapeutic potential. Another area of research could be to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies could be conducted to evaluate its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol involves the reaction of 4-methyl-2-aminopyrimidine with cyclohexanone in the presence of a reducing agent. The product is then subjected to further purification steps to obtain pure 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol. The synthesis of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been optimized to yield high purity and high yields.
Scientific Research Applications
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, and it has been studied as a potential treatment for various types of cancer. 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-[methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-7-8-13-12(14-9)15(2)10-5-3-4-6-11(10)16/h7-8,10-11,16H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWGVLPCRXEJOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)C2CCCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2358598.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B2358600.png)


![1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2358605.png)

![4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2358609.png)





![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2358620.png)